molecular formula C19H18N2O B2839906 2-{6-Phenyl-2-azaspiro[3.3]heptan-2-yl}-1,3-benzoxazole CAS No. 2380063-05-6

2-{6-Phenyl-2-azaspiro[3.3]heptan-2-yl}-1,3-benzoxazole

Cat. No.: B2839906
CAS No.: 2380063-05-6
M. Wt: 290.366
InChI Key: BHOUETLYPVYBCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{6-Phenyl-2-azaspiro[33]heptan-2-yl}-1,3-benzoxazole is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-Phenyl-2-azaspiro[3.3]heptan-2-yl}-1,3-benzoxazole typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{6-Phenyl-2-azaspiro[3.3]heptan-2-yl}-1,3-benzoxazole undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-{6-Phenyl-2-azaspiro[3.3]heptan-2-yl}-1,3-benzoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{6-Phenyl-2-azaspiro[3.3]heptan-2-yl}-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{6-Phenyl-2-azaspiro[3.3]heptan-2-yl}-1,3-benzoxazole is unique due to its spirocyclic structure, which imparts rigidity and distinct spatial orientation to the molecule. This structural feature can enhance its binding affinity and selectivity towards specific biological targets, making it a valuable compound in drug design and development.

Properties

IUPAC Name

2-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c1-2-6-14(7-3-1)15-10-19(11-15)12-21(13-19)18-20-16-8-4-5-9-17(16)22-18/h1-9,15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOUETLYPVYBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CN(C2)C3=NC4=CC=CC=C4O3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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